molecular formula C18H15ClN4OS B6042793 1-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B6042793
M. Wt: 370.9 g/mol
InChI Key: OWFPZQOLKIWLTM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a triazole-derived organic molecule characterized by:

  • A 4-chlorophenyl group attached to an ethanone moiety.
  • A 1,2,4-triazole core substituted with prop-2-en-1-yl (allyl) and pyridin-3-yl groups.
  • A thioether (-S-) linkage bridging the triazole and ethanone.

Its synthesis likely follows a nucleophilic substitution pathway, where sodium ethoxide facilitates the reaction between a triazole thiolate and an α-halogenated ketone (as described in ) .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c1-2-10-23-17(14-4-3-9-20-11-14)21-22-18(23)25-12-16(24)13-5-7-15(19)8-6-13/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFPZQOLKIWLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structural uniqueness lies in the combination of its substituents. Below is a comparison with key analogues:

Compound Name Substituents on Triazole Core Ethanone Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-(Allyl), 5-(Pyridin-3-yl) 4-Chlorophenyl ~394.86* Allyl group enhances reactivity; pyridinyl aids in hydrogen bonding .
2-{[4-(4-Chlorophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Fluorophenyl)Ethanone () 4-(4-Chlorophenyl), 5-(4-Pyridinyl) 4-Fluorophenyl 420.86 Fluorine substitution may alter pharmacokinetics .
2-{[4-(4-Chlorophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(1-Pyrrolidinyl)Ethanone () 4-(4-Chlorophenyl), 5-(4-Pyridinyl) 1-Pyrrolidinyl 399.90 Pyrrolidinyl introduces basicity, potentially improving solubility .
1-(4-Chlorophenyl)-2-({4-Phenyl-5-[(Quinolin-8-yloxy)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Ethanone () 4-Phenyl, 5-(Quinolinyloxymethyl) 4-Chlorophenyl ~480.98* Bulky quinolinyl group may hinder membrane permeability .

*Calculated based on molecular formula.

Physicochemical and Electronic Properties

  • Molecular Weight: The target compound (~394.86 g/mol) is lighter than analogues with fluorophenyl (420.86 g/mol) or quinolinyl (480.98 g/mol) groups, which could improve bioavailability .
  • Electronic Effects: Pyridinyl and chlorophenyl groups contribute to electron-withdrawing effects, influencing charge distribution.

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